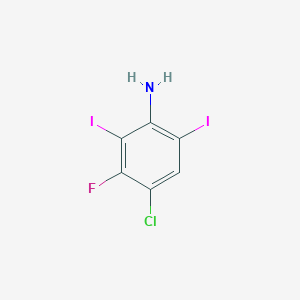
4-Chloro-3-fluoro-2,6-diiodobenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-fluoro-2,6-diiodobenzenamine is an organic compound with the molecular formula C6H3ClFI2N It is a halogenated aromatic amine, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2,6-diiodobenzenamine typically involves multi-step organic reactions. One common method is the halogenation of aniline derivatives. The process may include:
Nitration: Aniline is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to form the corresponding amine.
Halogenation: Sequential halogenation reactions are carried out to introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-fluoro-2,6-diiodobenzenamine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzenamines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Chloro-3-fluoro-2,6-diiodobenzenamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-fluoro-2,6-diiodobenzenamine involves its interaction with molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring can influence the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application, such as its use in biological assays or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-fluoroiodobenzene: A similar halogenated benzene derivative with different substitution patterns.
2-Chloro-4-fluoro-1-iodobenzene: Another halogenated benzene with chlorine, fluorine, and iodine atoms in different positions.
Uniqueness
4-Chloro-3-fluoro-2,6-diiodobenzenamine is unique due to the specific arrangement of halogen atoms and the presence of an amine group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C6H3ClFI2N |
|---|---|
Poids moléculaire |
397.35 g/mol |
Nom IUPAC |
4-chloro-3-fluoro-2,6-diiodoaniline |
InChI |
InChI=1S/C6H3ClFI2N/c7-2-1-3(9)6(11)5(10)4(2)8/h1H,11H2 |
Clé InChI |
DKPPDEUKKFURDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1I)N)I)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


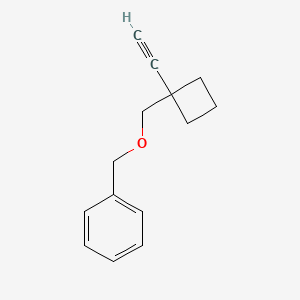
![1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B13052617.png)
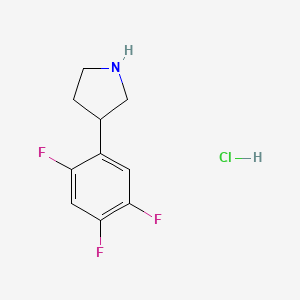
![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)
![(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052632.png)

![Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate](/img/structure/B13052647.png)
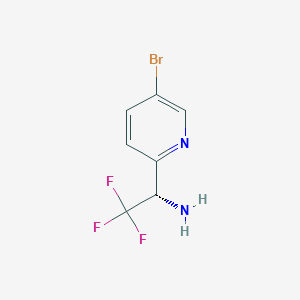
![(6-Bromobenzo[D]isoxazol-3-YL)methanol](/img/structure/B13052654.png)

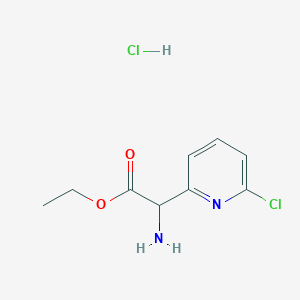
![5-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052665.png)
![4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13052669.png)
